molecular formula C12H10FNO B8346407 3-Fluoro-6-methoxy-4-vinylquinoline

3-Fluoro-6-methoxy-4-vinylquinoline

Cat. No.: B8346407
M. Wt: 203.21 g/mol
InChI Key: BHYAVPITKGMHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-methoxy-4-vinylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and preclinical research. This compound features a vinyl group at the 4-position and a methoxy group at the 6-position of the quinoline scaffold, further substituted with a fluorine atom at the 3-position. The strategic incorporation of fluorine is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity . Research into structurally similar vinylquinolines has highlighted their potential in multiple therapeutic areas. Notably, quinolinyl analogs are being investigated as potential radiotracers for imaging pathological protein aggregates, such as alpha-synuclein, which is a hallmark of Parkinson's disease . Furthermore, 2-arylvinylquinoline compounds have demonstrated potent antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains, positioning them as promising antimalarial drug leads . The specific substitution pattern of this compound makes it a valuable building block for further structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties for various applications . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-ethenyl-3-fluoro-6-methoxyquinoline

InChI

InChI=1S/C12H10FNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3

InChI Key

BHYAVPITKGMHFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 3-Fluoro-6-methoxy-4-vinylquinoline and selected analogs:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Molecular Weight
This compound F (3), OMe (6), vinyl (4) C₁₂H₁₀FNO Fluoro, methoxy, vinyl 203.22
4-Chloro-6-ethoxy-quinoline Cl (4), OEt (6) C₁₁H₁₀ClNO Chloro, ethoxy 207.66
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid F (7), OH (4), OMe (6), COOH (3) C₁₁H₈FNO₄ Fluoro, hydroxy, methoxy, carboxylic acid 237.18
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline ClPh (2), 3,4-OMePh (4), OMe (6), Me (3) C₂₅H₂₁ClN₂O₃ Chlorophenyl, dimethoxyphenyl, methoxy, methyl 432.90
4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile NH₂ (4), CF₃ (2), vinyl (6), CN (3) C₁₃H₈F₃N₃ Amino, trifluoromethyl, vinyl, cyano 263.22

Key Observations :

  • Electron-withdrawing vs. donating groups: The fluorine at position 3 in the target compound is less electron-withdrawing than the nitro group in 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline but more polarizable than chlorine in 4-Chloro-6-ethoxy-quinoline .
  • Steric effects : The vinyl group at position 4 introduces planar sp² hybridization, contrasting with bulkier substituents like 3,4-dimethoxyphenyl in .
  • Solubility: The absence of polar groups (e.g., carboxylic acid in or amino in ) suggests lower aqueous solubility compared to those analogs.

Functional and Application Comparisons

  • Biological Activity: The trifluoromethyl and cyano groups in enhance binding to hydrophobic enzyme pockets, whereas the target compound’s fluorine and methoxy groups may optimize pharmacokinetic profiles (e.g., metabolic stability) . Chlorophenyl-substituted quinolines (e.g., ) exhibit antimicrobial activity, suggesting the target’s vinyl group could be modified for similar applications.
  • Material Science :
    • Vinyl groups (as in the target and ) enable polymerization or functionalization via click chemistry, unlike static substituents like ethoxy .

Stability and Reactivity

  • Thermal Stability : Methoxy groups (as in the target and ) generally enhance thermal stability compared to nitro-containing derivatives (e.g., ).
  • Chemical Reactivity :
    • The fluorine at position 3 may direct electrophilic substitution to position 2 or 8, whereas chloro substituents (e.g., ) favor nucleophilic displacement.
    • Vinyl groups are prone to oxidation or Diels-Alder reactions, offering pathways absent in methyl- or ethoxy-substituted analogs .

Q & A

Q. How does the methoxy group at position 6 influence electronic communication in the quinoline ring?

  • Methodological Answer : Use cyclic voltammetry to measure redox potentials and compare with 6-H or 6-Cl analogs. Electron-donating methoxy increases HOMO energy, affecting charge-transfer properties. Validate with NBO analysis in Gaussian .

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